

Technical Guide: Synthesis of [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol*

CAS No.: 886366-22-9

Cat. No.: B12613084

[Get Quote](#)

Executive Summary & Strategic Importance

Target Molecule: **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol** CAS Registry Number: 886366-22-9 Molecular Formula: C₁₀H₁₁FO Molecular Weight: 166.19 g/mol

The **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol** scaffold is a critical structural motif in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, VEGFR) and neurotransmitter modulators. The cyclopropane ring provides rigid conformational restriction, locking the phenyl and hydroxymethyl groups into a specific vector that enhances binding affinity while improving metabolic stability compared to acyclic analogs.

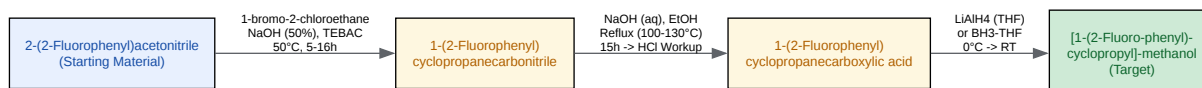
This guide details the "Nitrile-Acid-Alcohol" Pathway, the industry-standard route chosen for its scalability, cost-efficiency of starting materials (aryl acetonitriles), and high reproducibility. Unlike the Kulinkovich reaction which can be sensitive to functional groups, or direct ester reduction which requires more expensive precursors, this pathway utilizes robust alkylation and reduction chemistry suitable for multi-gram to kilogram scale synthesis.

Retrosynthetic Analysis & Pathway Design

The synthesis is deconstructed into three logical phases:

- Cyclopropanation: Construction of the strained ring via double alkylation of an active methylene compound.
- Hydrolysis: Conversion of the nitrile handle to a carboxylic acid.[1][2]
- Reduction: Chemoselective reduction of the carbonyl to the primary alcohol.

Pathway Visualization (Graphviz)



[Click to download full resolution via product page](#)

Figure 1: The strategic "Nitrile-Acid-Alcohol" synthesis pathway for CAS 886366-22-9.

Detailed Experimental Protocols

Phase 1: Cyclopropanation (Synthesis of the Nitrile)

Objective: Transform 2-(2-fluorophenyl)acetonitrile into 1-(2-fluorophenyl)cyclopropanecarbonitrile. Mechanism: Phase-transfer catalyzed double nucleophilic substitution.

Reagents & Materials:

- 2-(2-Fluorophenyl)acetonitrile (1.0 equiv)
- 1-Bromo-2-chloroethane (1.5 equiv) [Note: 1,2-Dibromoethane can also be used but is more toxic]
- Sodium Hydroxide (50% w/w aqueous solution, 4.0 equiv)

- TEBAC (Triethylbenzylammonium chloride) (0.02 equiv) - Phase Transfer Catalyst

Protocol:

- Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 2-(2-fluorophenyl)acetonitrile, 1-bromo-2-chloroethane, and TEBAC.
- Initiation: Heat the mixture to 50°C.
- Addition: Add the 50% NaOH solution dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature between 50-60°C.
- Reaction: Stir vigorously at 50°C for 5–16 hours. Monitor by TLC or HPLC for consumption of the acetonitrile.
- Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) or Toluene (3x).
- Purification: Wash combined organics with 1N HCl (to remove basic impurities), water, and brine. Dry over MgSO₄ and concentrate in vacuo.
- Result: The crude nitrile (typically a yellow oil) is usually sufficiently pure (>95%) for the next step.

Phase 2: Hydrolysis (Nitrile to Acid)

Objective: Convert the nitrile group to a carboxylic acid.^{[1][3]} Challenge: Steric hindrance of the cyclopropyl ring requires harsh conditions (high temperature/long reflux).

Reagents:

- 1-(2-Fluorophenyl)cyclopropanecarbonitrile (from Phase 1)
- Sodium Hydroxide (pellets, ~6.0 equiv)
- Water / Ethanol mixture (1:1 v/v) [Ethylene glycol can be used for higher temps if needed]

Protocol:

- Setup: Dissolve the nitrile in the Water/Ethanol mixture. Add NaOH pellets.
- Reaction: Heat to reflux (approx. 100–110°C) for 15 hours.
 - Checkpoint: Monitor for the disappearance of the nitrile peak ($\sim 2240\text{ cm}^{-1}$) via IR or HPLC.
- Workup:
 - Cool to room temperature.[4]
 - Wash the alkaline solution with Toluene (2x) to remove unreacted nitrile or non-acidic impurities. Discard organic layer.
 - Cool the aqueous layer to 0–5°C.[5]
 - Acidify slowly with conc. HCl to pH 1.[6] The product will precipitate or oil out.[7]
- Isolation: Extract the acidic mixture with Ethyl Acetate (3x). Dry over Na_2SO_4 and concentrate.
- Result: 1-(2-Fluorophenyl)cyclopropanecarboxylic acid (Solid).

Phase 3: Reduction (Acid to Alcohol)

Objective: Reduce the carboxylic acid to the primary alcohol. Safety Critical: LiAlH_4 is pyrophoric. Handle under inert atmosphere (Nitrogen/Argon).

Reagents:

- 1-(2-Fluorophenyl)cyclopropanecarboxylic acid
- Lithium Aluminum Hydride (LiAlH_4) (2.0 equiv) [Alternative: Borane-THF complex for milder conditions]
- Anhydrous THF (Tetrahydrofuran)

Protocol:

- Preparation: Suspend LiAlH₄ in anhydrous THF at 0°C under Nitrogen.
- Addition: Dissolve the carboxylic acid in anhydrous THF and add dropwise to the LiAlH₄ suspension. Caution: Hydrogen gas evolution.
- Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. If reaction is slow, heat to mild reflux (60°C).
- Quench (Fieser Method):
 - Cool to 0°C.
 - Add Water (1 mL per g LiAlH₄).
 - Add 15% NaOH (1 mL per g LiAlH₄).
 - Add Water (3 mL per g LiAlH₄).
- Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad.
- Final Isolation: Concentrate the filtrate to yield **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol**.

Data Summary & Process Parameters

Parameter	Phase 1: Cyclopropanation	Phase 2: Hydrolysis	Phase 3: Reduction
Key Reagent	1-bromo-2-chloroethane / NaOH	NaOH / EtOH	LiAlH ₄ or BH ₃ -THF
Temperature	50°C	100–110°C (Reflux)	0°C to RT
Time	5–16 Hours	~15 Hours	2–4 Hours
Typical Yield	90–98%	85–95%	90–95%
Critical Impurity	Mono-alkylated intermediate	Unreacted Nitrile	Over-reduced alkanes (rare)

Troubleshooting & Optimization (E-E-A-T)

- **Stalled Hydrolysis:** The cyclopropyl ring creates significant steric bulk. If hydrolysis is incomplete after 15h, switch solvent from Ethanol/Water to Ethylene Glycol/Water and increase temperature to 130°C.
- **Exotherm Control:** In Phase 1, the addition of NaOH must be controlled. Rapid addition can lead to thermal runaway and polymerization of the alkyl halide.
- **Safety Note on Fluorine:** The 2-fluoro substituent is generally stable under these basic and reducing conditions. However, avoid extremely strong nucleophiles (like organolithiums) that might attack the aromatic ring via benzyne mechanisms, though this is unlikely with the reagents listed.
- **Alternative Reduction:** If LiAlH₄ is restricted due to safety regulations, Borane-Dimethyl Sulfide (BH₃-DMS) is a safer, highly selective alternative for reducing carboxylic acids to alcohols in the presence of halides.

References

- Preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons, 2022.[5] (Describes the cyclopropanation and hydrolysis of similar fluorophenyl derivatives).
- Synthesis of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol. Google Patents, CN103483252A. (Details the reduction of cyclopropyl esters/acids to alcohols using borohydride/LiAlH₄ systems).
- Cyclopropanecarboxylic acid. Organic Syntheses, Coll.[6] Vol. 3, p.221 (1955); Vol. 24, p.36 (1944). (The classic authoritative procedure for nitrile hydrolysis).
- **[1-(2-FLUORO-PHENYL)-CYCLOPROPYL]-METHANOL.** Alchem Pharmtech, Catalog No. [8] Y-33388.[8] (Commercial validation of the target molecule).
- Process for the preparation of cyclopropyl carboxylic acid esters. Google Patents, WO2001092200A1. (Industrial scale-up conditions for fluorophenyl cyclopropane derivatives).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. bldpharm.com [bldpharm.com]
- 5. tdcommons.org [tdcommons.org]
- 6. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. alchempharmtech.com [alchempharmtech.com]
- To cite this document: BenchChem. [Technical Guide: Synthesis of [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12613084/docs#technical-guide-synthesis-of-1-2-fluoro-phenyl-cyclopropyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)